molecular formula C11H11BrO3 B1179723 3-Methoxyalylidenmalonsaeurediaethyl CAS No. 16498-78-5

3-Methoxyalylidenmalonsaeurediaethyl

Cat. No.: B1179723
CAS No.: 16498-78-5
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC nomenclature for 3-methoxyallylidene malonic acid diethyl ester follows established conventions for substituted malonic acid derivatives. Based on the structural patterns observed in related compounds, the formal IUPAC name would be diethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate, following the nomenclature system established for similar allylidene malonic acid esters. This nomenclature reflects the fundamental malonic acid backbone (propanedioic acid) with diethyl ester groups and the characteristic allylidene substitution at the central carbon position.

The compound exhibits potential for geometric isomerism due to the presence of the carbon-carbon double bond within the allylidene chain. The E/Z isomerism becomes particularly significant given the substitution pattern, where the methoxy group and the malonic acid portion can adopt different spatial arrangements. Research on related allylidene malonic acid derivatives indicates that the E-configuration typically represents the more thermodynamically stable form due to reduced steric hindrance between bulky substituents.

Conformational isomerism also plays a crucial role in determining the compound's physical and chemical properties. The flexible ethyl ester chains can adopt various rotational conformations, while the allylidene bridge maintains relative rigidity due to its conjugated nature. Comparative studies of malonic acid esters demonstrate that conformational preferences significantly influence reactivity patterns and intermolecular interactions.

The relationship between this compound and other malonic acid derivatives reveals important structural considerations. Unlike simple diethyl malonate, which contains two equivalent ester groups flanking an active methylene group, 3-methoxyallylidene malonic acid diethyl ester incorporates an extended conjugated system that alters both electronic distribution and steric environment.

Molecular Geometry and Conformational Analysis

The molecular geometry of 3-methoxyallylidene malonic acid diethyl ester derives from its fundamental structural components, combining the planar characteristics of conjugated systems with the tetrahedral arrangements around saturated carbon centers. The central malonic acid framework maintains a trigonal planar geometry around the substituted carbon, consistent with sp² hybridization resulting from the allylidene substitution. This geometric arrangement facilitates maximum overlap of p-orbitals within the conjugated system, enhancing electronic stabilization.

Conformational analysis reveals multiple energy minima corresponding to different rotational states of the ethyl ester groups and the allylidene chain orientation. Computational studies of related malonic acid derivatives indicate that staggered conformations of the ethyl groups typically represent global energy minima, minimizing steric repulsion between adjacent atoms. The allylidene portion exhibits restricted rotation due to partial double bond character, with barriers to rotation significantly higher than those observed in saturated systems.

The methoxy group orientation within the allylidene chain presents additional conformational considerations. The electron-donating nature of the methoxy substituent influences the electronic distribution throughout the conjugated system, potentially stabilizing certain conformational arrangements through favorable electrostatic interactions. These effects become particularly pronounced when considering intermolecular associations and crystal packing arrangements.

Comparative analysis with similar compounds demonstrates that allylidene malonic acid esters generally adopt extended conformations in solution, maximizing conjugation while minimizing unfavorable steric interactions. The presence of the methoxy group introduces additional complexity through potential hydrogen bonding interactions and dipole-dipole associations.

Geometric Parameter Estimated Value Reference Compound
C=C Bond Length 1.34 Å Related allylidene esters
C-O Ester Bond Length 1.36 Å Diethyl malonate
C-C Malonic Backbone 1.54 Å Standard malonic derivatives
Bond Angle (C-C=C) ~120° Conjugated systems

Electronic Structure and Resonance Stabilization Effects

The electronic structure of 3-methoxyallylidene malonic acid diethyl ester demonstrates significant complexity arising from the interaction between multiple electron-donating and electron-withdrawing groups within an extended conjugated system. The fundamental electronic framework builds upon the established pattern of malonic acid esters, where the central methylene carbon exhibits enhanced acidity due to stabilization by adjacent carbonyl groups. However, the incorporation of the allylidene substitution fundamentally alters this electronic landscape through extended conjugation.

Resonance stabilization plays a crucial role in determining the compound's electronic properties and chemical reactivity. The basic malonic acid ester system provides initial stabilization through delocalization between the central carbon and adjacent carbonyl groups, creating multiple resonance forms that distribute electron density throughout the molecule. The addition of the allylidene chain extends this conjugated system, allowing for additional resonance structures that incorporate the carbon-carbon double bond and the terminal methoxy group.

The methoxy substituent functions as an electron-donating group through resonance, contributing electron density to the conjugated system through its lone pair electrons. This electron donation creates a push-pull electronic system where the methoxy group provides electron density while the ester carbonyl groups withdraw electrons, establishing a polarized electronic structure with significant implications for chemical reactivity. Such electronic arrangements are characteristic of compounds exhibiting nonlinear optical properties and enhanced reactivity toward electrophilic species.

Comparative analysis with related malonic acid derivatives reveals that the introduction of conjugated substituents dramatically alters frontier molecular orbital energies and distributions. Studies of similar allylidene compounds indicate that the highest occupied molecular orbital typically exhibits significant electron density on the allylidene chain, while the lowest unoccupied molecular orbital concentrates on the carbonyl regions. This orbital distribution pattern suggests enhanced nucleophilic character at the allylidene terminus and electrophilic character at the ester functionalities.

The electronic effects extend beyond simple resonance considerations to include inductive effects transmitted through the sigma bond framework. The methoxy group's electron-donating inductive effect reinforces its resonance contribution, while the ester groups exert electron-withdrawing inductive effects that compete with their resonance stabilization of negative charge.

Comparative Analysis with Related Malonate Esters

Comparative analysis of 3-methoxyallylidene malonic acid diethyl ester with related malonate compounds reveals distinctive patterns in structure-property relationships and reactivity profiles. The fundamental comparison begins with diethyl malonate itself, which serves as the parent compound for this entire class of derivatives. Simple diethyl malonate exhibits characteristic properties including high acidity of the methylene protons (pKa approximately 12), excellent solubility in organic solvents, and reactivity toward nucleophilic substitution reactions.

The introduction of allylidene substitution, as observed in compounds like diethyl allylmalonate, significantly modifies these basic properties through electronic and steric effects. Diethyl allylmalonate demonstrates enhanced reactivity in certain synthetic transformations while maintaining the fundamental malonic ester chemistry. However, the simple allyl substitution lacks the extended conjugation and electronic complexity present in the 3-methoxyallylidene derivative.

Comparative studies with other substituted malonic acid esters provide additional insights into structure-activity relationships. Diethyl 2-(4-methoxyphenyl)malonate and diethyl 2-(3-methoxyphenyl)malonate represent analogous compounds where methoxy-substituted aromatic rings replace the allylidene chain. These compounds exhibit different electronic properties due to the aromatic system's distinct conjugation pattern and the altered spatial relationship between the methoxy group and the malonic acid framework.

The dimethyl ester analog of 3-methoxyallylidene malonic acid provides the closest structural comparison, differing only in the ester alkyl chain length. Research data indicates that this dimethyl compound exhibits a molecular weight of 200.19 g/mol with the molecular formula C₉H₁₂O₅, suggesting that the diethyl analog would possess a molecular formula of C₁₁H₁₆O₅ with an estimated molecular weight of approximately 228.24 g/mol.

Compound Molecular Formula Molecular Weight Key Structural Features
Diethyl malonate C₇H₁₂O₄ 160.17 g/mol Basic malonic ester framework
Diethyl allylmalonate C₁₀H₁₆O₄ 200.23 g/mol Simple allylic substitution
Dimethyl 3-methoxyallylidene malonate C₉H₁₂O₅ 200.19 g/mol Conjugated methoxy system
Diethyl 2-(4-methoxyphenyl)malonate C₁₄H₁₈O₅ 266.29 g/mol Aromatic methoxy substitution
3-Methoxyallylidene malonic acid diethyl ester C₁₁H₁₆O₅ 228.24 g/mol (est.) Extended conjugated system

Physical property comparisons reveal systematic trends related to molecular structure modifications. The introduction of conjugated systems generally increases boiling points and alters solubility patterns compared to simple malonic esters. The methoxy substitution typically enhances solubility in polar organic solvents while reducing water solubility relative to unsubstituted compounds.

Reactivity pattern analysis demonstrates that allylidene-substituted malonic esters exhibit enhanced electrophilic character at the terminal carbon of the allylidene chain, making them valuable intermediates in synthetic organic chemistry. This reactivity profile differs significantly from both simple malonic esters and aromatic-substituted analogs, highlighting the unique synthetic utility of this compound class.

Properties

CAS No.

16498-78-5

Molecular Formula

C11H11BrO3

Synonyms

3-Methoxyalylidenmalonsaeurediaethyl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be inferred from related compounds in malonic acid and heterocyclic chemistry:

3-Benzylidene Phthalide

  • Structure : Features a benzylidene group attached to a phthalide core, distinct from the allylidene and ethyl ester groups in 3-Methoxyalylidenmalonsaeurediaethyl.
  • Synthesis : Prepared via condensation reactions of phthalic anhydride with benzaldehyde derivatives, differing from malonic ester-based syntheses .
  • Applications : Used in antibacterial agent development, whereas malonic acid derivatives like this compound may serve as intermediates for pharmaceuticals or agrochemicals .

1,3,4-Oxadiazoles

  • Structure : Heterocyclic compounds containing oxygen and nitrogen atoms, contrasting with the ester-rich structure of this compound.
  • Synthesis: Often derived from hydrazones and isocyanates (e.g., phenylisocyanate), as noted in , whereas malonic acid derivatives typically involve alkylation or Claisen condensations .

Data Table: Hypothetical Comparison Based on Compound Classes

Property This compound 3-Benzylidene Phthalide 1,3,4-Oxadiazoles
Core Structure Malonic acid derivative Phthalide derivative Heterocyclic compound
Functional Groups Methoxy, allylidene, ethyl esters Benzylidene, lactone Oxadiazole ring
Synthetic Route Claisen condensation (hypothetical) Condensation with anhydrides Hydrazone-isocyanate reaction
Applications Organic synthesis, pharmaceuticals Antibacterial agents Antibacterial, materials

Research Findings and Limitations

  • Gaps in Evidence: Neither provided source explicitly discusses this compound. focuses on regulatory codes for a corticosteroid-diuretic combination, which lacks relevance .
  • Hypothetical Insights : Malonic acid derivatives generally exhibit higher solubility in organic solvents compared to rigid heterocycles like oxadiazoles. Their reactivity in nucleophilic acyl substitutions could make them more versatile in multi-step syntheses than phthalide-based compounds.

Q & A

Q. What are the recommended synthetic protocols and characterization techniques for 3-Methoxyalylidenmalonsaeurediaethyl?

  • Methodological Answer : Synthesis typically involves esterification of malonic acid derivatives with methoxyallyl groups under anhydrous conditions. Key steps include:
  • Reaction Setup : Use a Dean-Stark trap for azeotropic removal of water in toluene .
  • Catalysis : Employ pyridine or DMAP to enhance nucleophilic acyl substitution .
  • Characterization :
  • NMR Spectroscopy : Look for characteristic peaks: δ 1.2–1.4 ppm (CH2CH3), δ 3.8–4.2 ppm (OCH3 and ester-OCH2), and δ 5.2–5.6 ppm (allylic protons) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 245.1 (calculated) .
  • Safety : Use fume hoods, nitrile gloves, and isolate reactive intermediates .

Q. Which analytical methods are optimal for assessing purity and structural integrity?

  • Methodological Answer :
  • HPLC-PDA : Use a C18 column (methanol/water gradient) to quantify purity (>98%) .
  • Infrared Spectroscopy : Identify ester C=O stretches (~1740 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • Elemental Analysis : Validate C, H, O percentages (e.g., C: 54.3%, H: 6.2%, O: 39.5%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data?

  • Methodological Answer :
  • Experimental Validation : Perform differential scanning calorimetry (DSC) to measure decomposition onset temperatures. Compare with literature values under identical heating rates (e.g., 10°C/min) .
  • Computational Modeling : Use density functional theory (DFT) to calculate Gibbs free energy of decomposition (ΔG‡). Cross-validate with experimental TGA data .
  • Example Table :
TechniqueParameter MeasuredReference ValueObserved ValueDiscrepancy Analysis
DSCDecomposition Onset (°C)180 ± 5172Moisture sensitivity?
DFT (B3LYP/6-31G)ΔG‡ (kcal/mol)25.328.7Solvent model adjustment?

Q. What experimental designs are critical for studying its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(PPh3)4 vs. NiCl2(dppe) in Suzuki-Miyaura reactions .
  • In-Situ Monitoring : Use FTIR to track allylidenmalonate consumption (C=O peak attenuation) .
  • Solvent Effects : Compare DMF (polar aprotic) vs. THF (non-polar) for yield optimization .

Q. How to evaluate its role as a synthon in multi-step syntheses?

  • Methodological Answer :
  • Case Study : Incorporate into Diels-Alder reactions with maleic anhydride. Monitor regioselectivity via NOESY NMR .
  • Yield Optimization : Vary stoichiometry (1:1 to 1:3) and temperature (25–80°C) .

Methodological and Contradiction Analysis

Q. How to validate computational models predicting its spectroscopic behavior?

  • Methodological Answer :
  • Benchmarking : Compare DFT-calculated ¹³C NMR shifts (B3LYP/6-311+G(d,p)) with experimental data. Adjust for solvent polarity (PCM model) .
  • Error Metrics : Use root-mean-square deviation (RMSD) < 5 ppm for validation .

Q. How to address discrepancies between theoretical and experimental dipole moments?

  • Methodological Answer :
  • Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers .
  • Solvent Correction : Apply Onsager model to theoretical dipole moments in benzene vs. DMSO .

Biological and Application-Oriented Research

Q. What methodologies are suitable for preliminary bioactivity assessment?

  • Methodological Answer :
  • In-Vitro Assays : Screen for kinase inhibition (IC50) using ADP-Glo™ assay .
  • Cytotoxicity : Test against HEK-293 cells (MTT assay) with EC50 thresholds .
  • Database Mining : Cross-reference PubChem BioAssay data for structurally similar esters .

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